2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUYZCNBBCTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Acetamide Derivatives
One common approach involves chlorination of acetamide precursors, often starting from acetic acid derivatives or acetamide intermediates. For example, the synthesis of 2-chloroacetamide involves reacting acetamide with chlorinating agents such as phosphorus oxychloride or thionyl chloride:
Acetamide + Chlorinating agent → 2-Chloroacetamide
This process typically occurs under reflux conditions with controlled temperature to prevent over-chlorination or side reactions.
Alkylation with Phenoxyphenyl Methyl Derivatives
The phenoxyphenyl methyl group is introduced via nucleophilic substitution or reductive amination. The phenoxyphenyl methyl derivatives are prepared by reacting phenols with chloromethyl compounds or via Williamson ether synthesis, followed by coupling with the acetamide core.
Specific Preparation Methods from Literature
Synthesis via Nucleophilic Substitution
Research indicates that the synthesis of similar compounds involves reacting 2-chloroacetamide with phenoxyphenyl methyl derivatives under basic conditions:
2-Chloroacetamide + Phenoxyphenyl methyl derivative → Target compound
This reaction typically proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) at elevated temperatures, with bases such as potassium carbonate to facilitate nucleophilic attack.
Amide Formation via Carbodiimide Coupling
An alternative method involves activating the carboxylic acid of phenoxyphenyl acetic acid derivatives using carbodiimide reagents (e.g., EDC or DCC), followed by coupling with amines to form the amide bond:
Phenoxyphenyl acetic acid + Amine + EDC → Amide
This method offers high yields and regioselectivity, especially suitable for sensitive functional groups.
Multi-step Synthesis with Intermediates
Some protocols involve multi-step synthesis:
- Step 1: Synthesis of phenoxyphenyl methyl chloride via chloromethylation of phenols
- Step 2: Nucleophilic substitution of phenoxyphenyl methyl chloride with amines
- Step 3: Acylation of the resulting amines with chloroacetyl chloride to form the acetamide linkage
This approach allows precise control over substitution patterns and functional group compatibility.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Chlorination of acetamide | Acetamide + SOCl₂ or PCl₅ | Reflux | Reflux, controlled temperature | 70-85% | Produces 2-chloroacetamide intermediate |
| Nucleophilic substitution | 2-Chloroacetamide + Phenoxyphenyl methyl derivative | DMF or acetone | 60-80°C, K₂CO₃ base | 65-80% | Suitable for phenoxyphenyl derivatives |
| Carbodiimide coupling | Phenoxyphenyl acetic acid + Amine | DCC/EDC in DCM or DMF | Room temperature | 75-90% | High regioselectivity and yield |
| Multi-step chloromethylation | Phenol + Chloromethyl methyl ether | Formaldehyde + HCl | Reflux | Variable | Allows functionalization of phenol |
Research Findings and Optimization Strategies
Recent studies have emphasized optimizing reaction conditions to maximize yield and purity:
- Temperature control is crucial during chlorination to prevent over-chlorination.
- Choice of solvent influences reaction rate and selectivity; DMF and acetone are preferred for nucleophilic substitutions.
- Use of bases such as potassium carbonate or sodium hydride enhances nucleophilicity and reaction efficiency.
- Purification techniques like recrystallization from ethanol or acetonitrile are standard for isolating pure products.
Research also suggests that microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially in nucleophilic substitution and amide bond formation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Hydrolysis: Formation of 3-phenoxybenzylamine and chloroacetic acid.
Oxidation and Reduction: Formation of various phenoxy derivatives.
Scientific Research Applications
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide with structurally related chloroacetamides, focusing on substituent effects, crystallography, reactivity, and biological relevance.
Substituent Effects on Molecular Conformation
Chloroacetamides exhibit conformational variations depending on the substituent's electronic nature and position. For example:
- 2-Chloro-N-(3-methylphenyl)acetamide : The N–H bond adopts a syn conformation relative to the meta-methyl group, forming dual intermolecular N–H⋯O hydrogen bonds. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide , where the electron-withdrawing nitro group induces an anti conformation .
- 2-Chloro-N-(2-chlorophenyl)acetamide : The N–H bond aligns syn to the ortho-chloro substituent, resulting in columnar molecular packing stabilized by hydrogen bonds .
- 2-Chloro-N-[(2,4-dichlorophenyl)methyl]acetamide : Safety data highlight increased toxicity risks due to multiple chlorine atoms, emphasizing the impact of halogenation on hazard profiles .
Key Insight: The phenoxyphenylmethyl group in the target compound likely induces steric hindrance and alters hydrogen-bonding patterns compared to simpler alkyl or halogenated analogs.
Crystallographic and Structural Properties
Crystal structures of related compounds reveal trends in packing and hydrogen bonding:
Biological Activity
2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a chloro group and a phenoxyphenyl moiety, suggests it may interact with various biological targets, influencing multiple biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO, with a molecular weight of approximately 285.76 g/mol. The presence of the chloro group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Research indicates that compounds structurally similar to this compound may interact with peripheral sensory trigeminal nerves, affecting neurotransmitter release. Specifically, it is hypothesized to act as an antagonist to calcitonin gene-related peptide (CGRP) receptors, which play a crucial role in pain signaling pathways. This interaction could position the compound as a candidate for analgesic therapies.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
A recent study evaluated the compound's effectiveness against Klebsiella pneumoniae, demonstrating that it can enhance the efficacy of conventional antibiotics such as ciprofloxacin and cefepime. The combination therapy showed additive effects, suggesting that this compound could optimize antibiotic treatment regimens .
Antitumor Activity
Another area of interest is the potential antitumor activity of this compound. Similar acetamides have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of angiogenesis. Further research is needed to establish the specific effects of this compound on cancer cell lines .
Case Studies
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?
The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution reactions. For example, 2-chloro-N-[(substituted phenyl)methyl]acetamide derivatives are synthesized by reacting 2-chloroacetic acid derivatives with appropriate amines. Optimization includes adjusting reactant stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity (e.g., acetonitrile or dichloromethane) to improve yield . Catalysts like KCO or triethylamine are often used to deprotonate intermediates and drive the reaction .
Q. How can the purity and structural integrity of this compound be verified experimentally?
Key methods include:
- NMR Spectroscopy : Confirms proton environments (e.g., methylene groups adjacent to the amide) and absence of impurities. For example, the CHCl group typically resonates at δ ~4.0–4.5 ppm .
- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing crystal packing) .
- Elemental Analysis : Validates empirical formula accuracy .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial strains (e.g., K. pneumoniae) to determine MIC (Minimum Inhibitory Concentration) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before further pharmacological studies .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s biological activity and physicochemical properties?
Comparative studies of analogs reveal:
Structural modifications should prioritize balancing bioavailability and toxicity using QSAR (Quantitative Structure-Activity Relationship) models .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Molecular Docking : Simulates binding to enzymes (e.g., bacterial DNA gyrase) using software like AutoDock Vina. Focus on hydrogen bonds between the amide group and active-site residues .
- HOMO-LUMO Analysis : Evaluates electron distribution to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Assesses binding stability over time (≥100 ns simulations) under physiological conditions .
Q. How can conflicting data on degradation pathways be resolved?
Contradictory reports on environmental degradation (e.g., hydrolysis vs. photolysis) require:
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) and enhance scalability .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
Methodological Guidelines
Q. Designing SAR (Structure-Activity Relationship) Studies
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) .
- Step 2 : Measure logP (partition coefficient) and solubility to correlate physicochemical properties with bioactivity .
- Step 3 : Use multivariate statistical analysis (e.g., PCA) to identify critical structural determinants .
Q. Addressing Crystallization Challenges for Structural Analysis
Q. Validating Anti-Convulsant Mechanisms in Preclinical Models
- In Vivo Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, with EEG monitoring .
- Biochemical Assays : Measure GABA receptor modulation or sodium channel inhibition via patch-clamp electrophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
